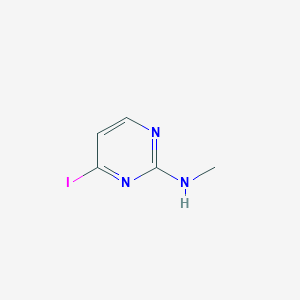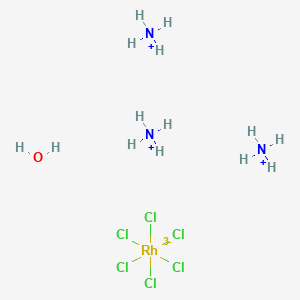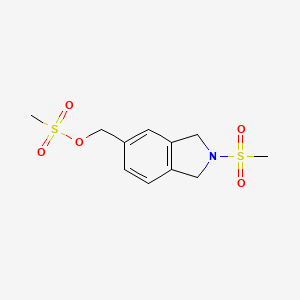
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a 1,1-difluoroethyl group
Métodos De Preparación
The synthesis of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl cyclopropanecarboxylate with 1,1-difluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .
Análisis De Reacciones Químicas
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .
Comparación Con Compuestos Similares
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-(1,1-difluoroethyl)cyclopropylcarbamate: This compound features a carbamate group instead of a carboxylate, which can influence its reactivity and biological activity.
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxamide: The presence of an amide group can alter the compound’s solubility and interaction with biological targets.
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid: The carboxylic acid derivative can undergo different chemical reactions compared to the ester, making it useful in different synthetic applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H16F2O2 |
|---|---|
Peso molecular |
206.23 g/mol |
Nombre IUPAC |
tert-butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16F2O2/c1-8(2,3)14-7(13)10(5-6-10)9(4,11)12/h5-6H2,1-4H3 |
Clave InChI |
XMAYVKOMQXZRAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CC1)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)


![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)




![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)



